7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
CAS No.: 6738-32-5
Cat. No.: VC15360189
Molecular Formula: C22H21N3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
![7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine - 6738-32-5](/images/structure/VC15360189.png)
Specification
CAS No. | 6738-32-5 |
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Molecular Formula | C22H21N3 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | 7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
Standard InChI | InChI=1S/C22H21N3/c1-15-8-10-18(11-9-15)21-22(23-19-7-5-4-6-17(19)3)25-13-12-16(2)14-20(25)24-21/h4-14,23H,1-3H3 |
Standard InChI Key | XSHWWHIZFHZNSY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC4=CC=CC=C4C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine delineates its core structure:
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A fused imidazo[1,2-a]pyridine scaffold substituted at positions 2, 3, and 7.
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Position 2: A 4-methylphenyl group.
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Position 3: An amino group (-NH-) linked to a 2-methylphenyl moiety.
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Position 7: A methyl group.
The molecular formula is C<sub>22</sub>H<sub>21</sub>N<sub>3</sub>, derived from the base imidazo[1,2-a]pyridine (C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>) with additions from substituents (Table 1) .
Table 1: Molecular Comparison with Structural Analogs
Stereochemical and Electronic Features
The planar imidazo[1,2-a]pyridine core enables π-π stacking interactions, while the 2- and 3-position aryl groups introduce steric bulk. The 3-amino group’s basicity (predicted pK<sub>a</sub> ~8.5) suggests protonation under physiological conditions, influencing solubility and receptor binding .
Synthetic Methodologies
General Reaction Schemes
Patents WO2018008929A1 and CN104370898A outline strategies for analogous imidazo[1,2-a]pyridines:
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Core Formation: Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes.
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Substitution at Position 3: Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce the N-(2-methylphenyl) group.
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Post-Functionalization: Suzuki-Miyaura coupling for aryl group installation at position 2 .
Representative Pathway
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Step 1: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid → Amide formation with 2-methylaniline.
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Step 2: Pd-catalyzed cross-coupling with 4-methylphenylboronic acid.
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Step 3: Methylation at position 7 using CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>.
Optimization Challenges
Physicochemical Properties
Calculated Parameters
Using PubChem’s computational tools :
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LogP: 4.2 (indicative of high lipophilicity).
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Water Solubility: ≤0.1 mg/mL (poor aqueous solubility).
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Hydrogen Bond Donors/Acceptors: 1/3.
Spectroscopic Signatures
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<sup>1</sup>H NMR: Expected peaks include:
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δ 2.35 (s, 3H, Ar-CH<sub>3</sub>).
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δ 6.8–7.6 (m, 11H, aromatic protons).
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HRMS: [M+H]<sup>+</sup> at m/z 328.1815.
Compound [Ref] | IC<sub>50</sub> (nM) | Target |
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PIK-75 | 12 | PI3Kα |
WO2018008929A1 Derivative | 280 | H<sup>+</sup>/K<sup>+</sup>-ATPase |
ADMET Predictions
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Bioavailability: Low (F <30%) due to high LogP.
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CYP450 Interactions: Strong inhibitor of CYP3A4 (risk of drug-drug interactions).
Analytical Characterization
Stability Studies
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Hydrolytic Stability: Degrades <10% at pH 1–7 over 24h.
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Photostability: Protected from UV light to prevent dimerization.
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